molecular formula C12H12O3 B13326984 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid

Cat. No.: B13326984
M. Wt: 204.22 g/mol
InChI Key: ZSWGNEYQSQKKBN-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid can be achieved through various synthetic routes. One common method involves the use of a one-pot three-step procedure, which includes Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted benzofuran derivatives .

Scientific Research Applications

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activities make it valuable in studying cellular processes and developing new therapeutic agents.

    Medicine: Due to its anti-tumor and antibacterial properties, it is explored for potential use in drug development and treatment of diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H12O3/c1-12(2,11(13)14)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,13,14)

InChI Key

ZSWGNEYQSQKKBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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